molecular formula C16H11NO3 B5609697 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B5609697
M. Wt: 265.26 g/mol
InChI Key: UAOUQDXIWHQNEH-UHFFFAOYSA-N
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Description

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one is a heterocyclic compound derived from anthraquinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves a combination of shape-based virtual screening and structure-based molecular modification. The process typically starts with the identification of a suitable scaffold, followed by the design and synthesis of derivatives . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinone compounds.

Scientific Research Applications

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with molecular targets such as protein lysine methyltransferase G9a. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the dimethylation of histone H3 at lysine 9 (H3K9). This inhibition can induce cell apoptosis and exhibit anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOUQDXIWHQNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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